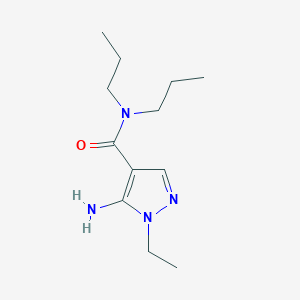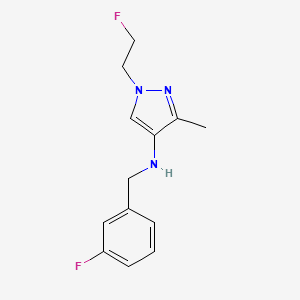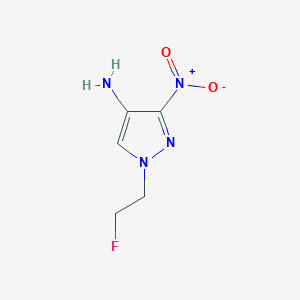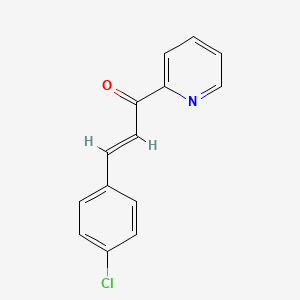![molecular formula C9H11F3N4O2 B11744967 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11744967.png)
4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Morpholine Derivative: The morpholine ring is introduced through the reaction of the pyrazolone intermediate with morpholine in the presence of a suitable catalyst.
Final Assembly: The final step involves the condensation of the morpholine derivative with formaldehyde and subsequent cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にモルホリン環で酸化反応を起こす可能性があり、N-酸化誘導体の形成につながります。
還元: 還元反応はイミノ基を標的にして、アミンに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で置換反応を行うために使用できます。
主な生成物
酸化: N-酸化誘導体。
還元: アミノ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換されたピラゾロン。
科学的研究の応用
化学
化学において、4-{[(モルホリン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新しい合成方法の開発が可能になります。
生物学
生物学的研究では、この化合物は、酵素阻害剤としての可能性について調査されています。特定の酵素と相互作用する能力により、酵素機構の研究と新しい治療薬の開発のための貴重なツールとなっています。
医学
医薬品化学では、この化合物は、潜在的な薬理活性について調査されています。抗炎症剤および鎮痛剤として有望であることが示されており、進行中の研究では、潜在的な治療用途のための有効性と安全性のプロファイルを最適化することを目指しています。
産業
産業セクターでは、この化合物は高度な材料の開発に使用されています。そのユニークな化学的特性により、コーティング、接着剤、および高分子科学における用途に適しています。
作用機序
4-{[(モルホリン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合して、その活性を阻害し、生化学的経路を調節することができます。抗炎症活性の場合は、炎症性サイトカインやメディエーターの産生を阻害することで、炎症と痛みを軽減すると考えられています。
類似化合物との比較
類似化合物
- 4-{[(ピペリジン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オン
- 4-{[(ピロリジン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オン
- 4-{[(アゼパン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オン
独自性
4-{[(モルホリン-4-イル)イミノ]メチル}-5-(トリフルオロメチル)-2,3-ジヒドロ-1H-ピラゾール-3-オンの独自性は、モルホリン環にあり、これは独特の化学的および生物学的特性を付与します。異なる環構造を持つ類似の化合物と比較して、モルホリン誘導体は、安定性、溶解性、およびバイオアベイラビリティが向上しているため、さまざまな用途にとってより魅力的な候補となっています。
特性
分子式 |
C9H11F3N4O2 |
|---|---|
分子量 |
264.20 g/mol |
IUPAC名 |
4-(morpholin-4-yliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17) |
InChIキー |
YMOZQYUYQCAMID-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Pyrrolidin-2-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B11744906.png)
![[(Tert-butoxy)methyl]dimethylamine](/img/structure/B11744910.png)
![1-[2-Bromovinyl]-2-fluorobenzene](/img/structure/B11744917.png)
![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)



![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)

![[(2-Chloro-5-fluorophenyl)methyl]hydrazine](/img/structure/B11744992.png)
